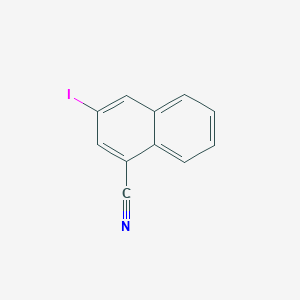
4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of hydroxy, methoxy, methyl, and nitro functional groups in this compound contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Nitration: The precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Methoxylation: The nitrated intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at positions 6 and 7.
Methylation: The compound is further methylated using methyl iodide and a base to introduce the methyl group at position 1.
Hydroxylation: Finally, the compound undergoes hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at position 4.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of a quinoline derivative with a carbonyl group.
Reduction: Formation of an amino-substituted quinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinoline: Lacks the methoxy, methyl, and nitro groups, making it less versatile in chemical reactions.
6,7-Dimethoxyquinoline: Lacks the hydroxy, methyl, and nitro groups, affecting its reactivity and biological activity.
1-Methyl-3-nitroquinoline: Lacks the hydroxy and methoxy groups, influencing its chemical behavior and applications.
Uniqueness
4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one is unique due to the combination of hydroxy, methoxy, methyl, and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and industrial uses.
Propriétés
Numéro CAS |
62785-33-5 |
|---|---|
Formule moléculaire |
C12H12N2O6 |
Poids moléculaire |
280.23 g/mol |
Nom IUPAC |
4-hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C12H12N2O6/c1-13-7-5-9(20-3)8(19-2)4-6(7)11(15)10(12(13)16)14(17)18/h4-5,15H,1-3H3 |
Clé InChI |
BKWSBNMZIDAGKP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC(=C(C=C2C(=C(C1=O)[N+](=O)[O-])O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-5-phenylpyrazolo[1,5-A]pyridine](/img/structure/B15064487.png)



![Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15064496.png)



![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)



